6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains a triazine ring substituted with a methylsulfanylmethyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with methylthiomethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, resulting in cell death, particularly in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Phenylsulfanylmethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a methyl group.
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diol: Contains hydroxyl groups instead of amino groups.
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-dithiolate: Contains thiolate groups instead of amino groups.
Uniqueness
6-(Methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanylmethyl group enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
IUPAC Name |
6-(methylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-11-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHAZOULFLGQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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